Product packaging for Dimethyl 3-hydroxy-5-methoxyphthalate(Cat. No.:CAS No. 24953-74-0)

Dimethyl 3-hydroxy-5-methoxyphthalate

Cat. No.: B3050302
CAS No.: 24953-74-0
M. Wt: 240.21 g/mol
InChI Key: TZQWWRIBBGPAPX-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxy-5-methoxyphthalate is a phthalate ester compound provided for research purposes. Phthalate esters are a significant class of chemicals often used as plasticizers to increase the flexibility and durability of plastics . They are also investigated for their roles as endocrine-disrupting chemicals, with studies linking them to potential effects on reproductive health and development . Please consult the scientific literature for specific studies on this analog. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. APPLICATIONS: • [Detail the main research applications, e.g., "Potential use as a synthetic intermediate in organic synthesis"] • [Describe specific research value, e.g., "Reference standard for environmental analysis of phthalate metabolites"] • [List another area of study, e.g., "Biochemical tool for studying endocrine disruption mechanisms"] MECHANISM OF ACTION: [Provide a detailed, researcher-focused explanation of the compound's known or hypothesized mechanism of action. For example: "While the specific mechanism for this analog is not fully characterized, some phthalates are known to exert effects by binding to nuclear receptors, such as the androgen or estrogen receptors, and disrupting normal hormonal signaling pathways ."]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O6 B3050302 Dimethyl 3-hydroxy-5-methoxyphthalate CAS No. 24953-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-6-4-7(10(13)16-2)9(8(12)5-6)11(14)17-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWWRIBBGPAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564807
Record name Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24953-74-0
Record name Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Dimethyl 3 Hydroxy 5 Methoxyphthalate

Historical Context of Phthalate (B1215562) Synthesis Relevant to Dimethyl 3-hydroxy-5-methoxyphthalate

The history of phthalate synthesis is intrinsically linked to the development of polymer science and the dye industry. The parent compound, phthalic acid, and its corresponding anhydride (B1165640) are foundational to this class of molecules. In 1836, the French chemist Auguste Laurent first prepared phthalic anhydride by oxidizing naphthalene with chromic acid rsc.org. This discovery laid the groundwork for the production of a vast array of derivatives.

Early industrial methods for producing phthalic anhydride involved the liquid-phase, mercury-catalyzed oxidation of naphthalene rsc.org. However, modern industrial production shifted to a more efficient gas-phase catalytic oxidation, initially of naphthalene and later of o-xylene, using a vanadium pentoxide (V₂O₅) catalyst rsc.org. These bulk production methods focused on the unsubstituted phthalic anhydride, which served as the primary precursor for the most common application of phthalates: plasticizers.

The use of phthalate esters as plasticizers began in the 1920s, and their commercial importance surged with the rise of polyvinyl chloride (PVC) in the 1930s umd.edu. The general synthesis for these plasticizers involves the straightforward esterification of phthalic anhydride with various alcohols umd.edu. While these historical methods were centered on simple, large-scale phthalates, they established the fundamental chemical principles—aromatic oxidation and esterification—that would later be adapted for the synthesis of more complex, functionally substituted phthalates like this compound. The synthesis of such specialized compounds requires more nuanced strategies than the bulk oxidation of petrochemical feedstocks, often relying on building the substituted aromatic ring from acyclic precursors or by functionalizing pre-existing, appropriately substituted aromatic compounds.

Contemporary Synthetic Routes for this compound

Modern synthetic strategies for preparing highly substituted phthalates are diverse, employing methods that offer high degrees of regioselectivity and functional group tolerance. These routes can be broadly categorized into those that construct the aromatic ring with the desired substitution pattern already in place and those that modify a pre-existing aromatic core.

Nature produces a vast array of aromatic compounds through polyketide biosynthetic pathways. Polyketides are synthesized by a class of enzymes known as polyketide synthases (PKSs), which catalyze the sequential condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA mdpi.com. The resulting linear poly-β-keto chain can undergo a series of enzyme-catalyzed cyclization and aromatization reactions to yield diverse phenolic compounds.

The substitution pattern of this compound strongly suggests a polyketide origin. A plausible biomimetic synthesis would involve the cyclization of a linear tetraketide precursor derived from the condensation of four malonyl-CoA units. Intramolecular aldol-type condensations within this chain can lead to the formation of a six-membered ring, which upon dehydration and enolization, yields a dihydroxylated aromatic intermediate, such as 3,5-dihydroxyphthalic acid mdpi.com. This type of cyclization is a well-established mechanism in the biosynthesis of fungal and bacterial metabolites mdpi.comsyr.edu. Subsequent selective methylation of one hydroxyl group and diesterification of the carboxylic acids would yield the final product. This biomimetic approach offers a powerful strategy for accessing complex substitution patterns that are challenging to achieve through traditional synthetic methods.

Biomimetic Synthesis Steps Description Key Intermediates
Chain Assembly Sequential condensation of four malonyl-CoA units by Polyketide Synthase (PKS) enzymes.Linear tetraketide chain
Cyclization/Aromatization Intramolecular aldol condensations followed by dehydration to form a stable aromatic ring.3,5-Dihydroxyphthalic acid derivative
Functionalization Enzymatic or chemical O-methylation of one hydroxyl group and diesterification of the carboxyl groups.This compound

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. This reaction can be employed to build the phthalate core, often followed by an aromatization step. A related and highly effective method is the Alder-Rickert reaction, which involves a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that expels a stable molecule (like ethylene or carbon dioxide) to directly yield a substituted aromatic compound researchgate.net.

A hypothetical route to a precursor of this compound could involve the reaction of a suitably substituted diene with a dienophile such as dimethyl acetylenedicarboxylate (DMAD). The aromatization of the initial cycloadduct would then furnish the substituted phthalate ester directly. Alternatively, reaction with maleic anhydride would yield a substituted tetrahydrophthalic anhydride, which can be aromatized through chemical dehydrogenation google.comgoogle.com. The success of this strategy hinges on the availability of a diene that bears the requisite hydroxyl and methoxy (B1213986) precursors in the correct positions to ensure the desired regiochemical outcome in the final aromatic product.

Diels-Alder Reaction Parameters Reactants & Conditions Outcome
Diene A 1,3-butadiene derivative with oxygen-containing substituents at positions 1 and 3.Determines the substitution pattern of the final product.
Dienophile Dimethyl acetylenedicarboxylate (DMAD) or Maleic Anhydride.Forms the dicarboxylate or anhydride portion of the phthalate.
Reaction Conditions Thermal conditions, often at elevated temperatures, to drive the cycloaddition and subsequent aromatization/elimination.Formation of the substituted aromatic phthalate core. researchgate.net

The final steps in many synthetic routes to this compound involve esterification and methylation. Assuming a precursor like 3-hydroxy-5-methoxyphthalic acid is available, the two carboxylic acid groups must be converted to their corresponding methyl esters.

The classic method for this transformation is the Fischer esterification, where the dicarboxylic acid is heated in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) nih.gov. This is an equilibrium-driven process, and using a large excess of methanol helps to drive the reaction to completion.

For more sensitive substrates, milder and more selective methods are available. Coupling agents commonly used in peptide synthesis, such as uronium-based reagents (TBTU, TATU, COMU), can efficiently form esters from carboxylic acids and alcohols under mild, room-temperature conditions luxembourg-bio.com. Another approach involves the reaction with diazomethane, although its hazardous nature limits its application.

If the synthesis proceeds via a 3,5-dihydroxyphthalic acid intermediate, selective methylation of one of the two hydroxyl groups is required in addition to the diesterification. This presents a significant regioselectivity challenge. It often requires a protection-methylation-deprotection sequence, where one hydroxyl group is selectively protected, the other is methylated (e.g., using dimethyl sulfate or methyl iodide), and the protecting group is then removed.

Reaction Type Reagents and Conditions Purpose
Fischer Esterification Methanol (excess), H₂SO₄ (catalyst), heat.Converts both carboxylic acid groups to methyl esters. nih.gov
Selective Esterification Ethanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for anhydrides, followed by BF₃·MeOH for acids.Allows for differential esterification of anhydride vs. acid groups. nih.govresearchgate.net
O-Methylation Dimethyl sulfate (DMS) or Methyl iodide (MeI), with a base (e.g., K₂CO₃).Converts a hydroxyl group to a methoxy group.

Beyond the core ring-forming and esterification reactions, advanced transformations can be used to introduce or modify the functional groups on the phthalate ring. For instance, if a simpler, commercially available substituted phthalate is used as a starting material, modern cross-coupling reactions or electrophilic aromatic substitution could be envisioned to install the required hydroxyl and methoxy groups.

Furthermore, enzymatic transformations offer a green and highly selective alternative for functionalizing aromatic rings. Aromatic ring-hydroxylating dioxygenases are enzymes capable of introducing hydroxyl groups onto aromatic compounds nih.govasm.org. While not yet applied to this specific molecule, the engineering of such enzymes could provide a future biocatalytic route for the selective hydroxylation of a methoxyphthalate precursor. Catalytic methods are also continually being refined; for example, the use of Lewis acids like iron(III) chloride (FeCl₃) has been shown to catalyze the esterification of phthalic anhydride under milder conditions than traditional Brønsted acids researchgate.net.

Identification and Utilization of Precursors and Intermediate Compounds

For this compound, several classes of compounds serve as logical precursors, depending on the chosen synthetic approach.

Polyketide Precursors: In biomimetic syntheses, the fundamental building blocks are acetyl-CoA and malonyl-CoA . These are enzymatically condensed to form a linear poly-β-keto chain, which acts as the direct acyclic precursor to the aromatic ring mdpi.com.

Phenolic Precursors: A synthesis that builds the carboxyl groups onto an existing ring might start from a simple, commercially available phenol. A highly logical starting material is 3,5-dihydroxybenzoic acid or a related resorcinol derivative. From such a precursor, the remaining functional groups (the second carboxyl group and the ester functionalities) would be installed through reactions like regioselective carboxylation, methylation, and esterification.

Cycloaddition Precursors: For syntheses employing the Diels-Alder reaction, the precursors are a diene and a dienophile. A substituted 1,3-butadiene bearing oxygenated functional groups would serve as the diene, while dimethyl acetylenedicarboxylate (DMAD) or maleic anhydride would act as the dienophile to introduce the two carboxylate functionalities nih.govresearchgate.net.

The following table summarizes key precursors and the synthetic strategies they enable.

Precursor Compound Synthetic Strategy Key Intermediates/Products
Malonyl-CoABiomimetic/Polyketide SynthesisLinear tetraketide, 3,5-Dihydroxyphthalic acid
3,5-Dihydroxybenzoic AcidAromatic Functionalization3,5-Dihydroxyphthalic acid, 3-Hydroxy-5-methoxyphthalic acid
Substituted 1,3-ButadieneDiels-Alder CycloadditionSubstituted cyclohexadiene adduct, Substituted phthalic anhydride
Phthalic AnhydrideFunctional Group InterconversionNitrated or halogenated phthalic anhydrides

Enantioselective and Regioselective Synthesis Considerations in Phthalate Architectures

The precise control of molecular architecture is a cornerstone of modern chemical synthesis, particularly in the creation of complex pharmaceutical and material science compounds. For substituted phthalates like this compound, the ability to dictate the spatial arrangement of functional groups (stereochemistry) and their position on the aromatic ring (regiochemistry) is critical. While specific synthetic routes for this compound are not extensively documented in public literature, a wealth of strategies developed for analogous phthalate architectures provides a robust framework for considering its synthesis. These methodologies focus on achieving high levels of enantioselectivity and regioselectivity.

Enantioselective Considerations in Phthalate Synthesis

Enantioselectivity in phthalate synthesis typically pertains to chirality introduced via the alcohol moieties rather than the phthalate core itself, unless complex substitution patterns lead to atropisomerism. A primary strategy for achieving high enantiopurity is through the kinetic resolution of racemic precursors, often employing enzymatic catalysts.

Detailed research into the synthesis of chiral phthalate metabolites has demonstrated the efficacy of enzymatic resolution. In this approach, a racemic alcohol is treated with a lipase, which selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. This method is particularly powerful due to the high selectivity often exhibited by enzymes. For instance, cholesterol esterases from mammalian sources have been shown to hydrolyze a wide array of phthalic acid esters to their corresponding monoesters, indicating their potential utility in stereoselective transformations. nih.gov A bienzymatic cascade system has also been developed for the complete hydrolysis of phthalate esters, showcasing the power of enzymatic methods in phthalate chemistry. tudelft.nl

Another sophisticated approach involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Palladium-catalyzed asymmetric allylic alkylation has been used to create phthalide (B148349) derivatives with adjacent stereocenters in high yield and excellent enantioselectivity. dicp.ac.cn This dynamic kinetic resolution strategy relies on a chiral palladium complex to control the stereochemical outcome of the reaction. dicp.ac.cn

Table 1: Strategies for Enantioselective Synthesis in Phthalate-Related Architectures

Method Catalyst/Reagent Substrate Type Key Finding
Enzymatic Kinetic Resolution Lipases, Esterases Racemic Alcohols or Phthalate Esters Selective hydrolysis or acylation allows for the separation of enantiomers. nih.gov
Dynamic Kinetic Resolution Palladium Catalyst with Chiral Ligand Isobenzofuranone Derivatives Achieves high diastereoselectivity and enantioselectivity for phthalide structures. dicp.ac.cn
Asymmetric Phospha-Michael Addition Chiral Palladacycle N-enoyl Phthalimides Allows for the synthesis of phosphinoamides with high yield and enantioselectivity. researchgate.net

Regioselective Considerations in Phthalate Synthesis

Regioselectivity—the control over the placement of substituents on the phthalate's benzene (B151609) ring—is a significant synthetic challenge due to the multiple reactive positions on the aromatic core. Overcoming the inherent ortho-para directing effects of existing substituents is key to accessing less common substitution patterns. rsc.org Modern synthetic methods often rely on transition-metal catalysis to achieve high regiocontrol.

One powerful strategy is the use of cycloaddition reactions to construct the substituted aromatic ring with predetermined regiochemistry. A method for synthesizing highly substituted phenols and benzenes with complete regiochemical control has been reported, which could be adapted for phthalate precursors. oregonstate.edu This involves a one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu

Transition metal-catalyzed C-H functionalization offers another direct route to control substituent placement. nih.govnih.gov By choosing the appropriate catalyst and directing group, it is possible to functionalize a specific C-H bond on a pre-existing benzene ring, thereby overriding the typical electronic preferences of the substrate. nih.gov

Furthermore, palladium-catalyzed reactions have been instrumental in creating unsymmetrical and highly substituted phthalates. For example, the ring-opening of substituted oxabicyclic alkenes with aryl iodides produces phthalate derivatives in a highly regioselective manner. In these reactions, the regiochemical outcome is influenced by both steric and electronic factors of the starting materials.

Table 2: Methodologies for Regiocontrolled Synthesis of Substituted Phthalates

Methodology Catalyst System Substrate Type Selectivity Control
Cycloaddition Cascade Rhodium-catalyzed synthesis of pyrones Hydroxypyrones and Nitroalkenes Provides complete regiochemical control in the synthesis of polysubstituted phenols. oregonstate.edu
C-H Functionalization Palladium(II) or Copper(II) Aromatic precursors with directing groups Catalyst and directing group choice dictate the position of new substituents. nih.govnih.gov
Palladium-Catalyzed Ring Opening PdCl2(PPh3)2 / ZnCl2 C1-substituted oxabicyclo nih.govnih.govdicp.ac.cnhepta-2,5-diene-2,3-dicarboxylates Produces unsymmetrical, highly-substituted phthalates with high regioselectivity.

These advanced synthetic strategies underscore the chemical ingenuity required to construct complex molecules like this compound. By leveraging enzymatic resolutions, asymmetric catalysis, and catalyst-controlled regioselective reactions, chemists can build a diverse array of phthalate architectures with high precision.

Structural Elucidation and Advanced Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Dimethyl 3-hydroxy-5-methoxyphthalate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous structural assignment.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals reveal the nature and connectivity of the protons. The spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the two ester methyl groups, and the hydroxyl proton. A notable feature is the downfield signal of the hydroxyl proton, which is indicative of its involvement in strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.

The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. The spectrum shows signals for the carbonyl carbons of the ester groups, the aromatic carbons (both protonated and quaternary), and the methyl carbons of the methoxy and ester functionalities. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, methoxy, and ester substituents, aiding in their precise assignment.

¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
11.00s1H-OH
6.48s1HAr-H
6.45s1HAr-H
3.85s6H-COOCH₃
3.79s3H-OCH₃

s = singlet

¹³C NMR Spectroscopic Data of this compound (101 MHz, CDCl₃)

Chemical Shift (δ) in ppmAssignment
169.1C=O
168.9C=O
163.8Ar-C
163.1Ar-C
134.4Ar-C
105.8Ar-C
104.9Ar-CH
99.8Ar-CH
56.1-OCH₃
52.6-COOCH₃
52.5-COOCH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. While detailed mass spectrometric fragmentation analysis for this compound is not extensively reported in the available literature, the technique would be crucial for confirming its molecular formula (C₁₁H₁₂O₆) and molecular weight (240.21 g/mol ).

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Subsequent fragmentation would likely involve the loss of the methyl groups from the ester and ether functionalities, as well as the loss of the entire methoxycarbonyl group. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition with high accuracy, further confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides clear evidence for its key structural features.

The spectrum is characterized by a very broad absorption band in the high-frequency region, which is typical for a hydrogen-bonded hydroxyl (-OH) group. The presence of the ester carbonyl (C=O) groups is confirmed by a strong, sharp absorption band in the characteristic carbonyl region. Additionally, the spectrum shows absorptions corresponding to C-H stretching of the aromatic ring and the methyl groups, as well as C-O stretching vibrations of the ester and ether linkages. The fingerprint region of the spectrum would contain a complex pattern of absorptions that is unique to the molecule.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3490br, vwO-H stretch (hydrogen-bonded)
1744vsC=O stretch (ester)
1625vsC=C stretch (aromatic)
1365sC-H bend
1296sC-O stretch (ester/ether)
1244sC-O stretch (ester/ether)
1159sC-O stretch (ester/ether)

vs = very strong, s = strong, br = broad, vw = very weak

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Derivatives and Analogues of Dimethyl 3 Hydroxy 5 Methoxyphthalate

Design and Synthesis of Novel Derivatives and Modified Analogues

The synthesis of novel derivatives related to Dimethyl 3-hydroxy-5-methoxyphthalate often begins with foundational structures like phthalic anhydride (B1165640) or substituted isophthalates. mdpi.comgoogle.com A common strategy involves the esterification of a hydroxyl-substituted phthalate (B1215562) core. For instance, new esters of dimethyl-5-hydroxyisophthalate have been successfully synthesized through an esterification reaction with various thiophene-based acyl chlorides, such as thiophene-2,5-dicarboxylic acid, thiophene-2-carbonyl chloride, and thiophene-2-acetyl chloride. researchgate.net

Modern synthetic methodologies offer diverse routes to phthalate analogues. Palladium-catalyzed carbonylation reactions provide a direct pathway to esters from readily available olefins, carbon monoxide, and alcohols. nih.govresearchgate.net Another approach involves the Diels-Alder reaction, which can be used to construct the core cyclohexene (B86901) structure from bio-based platform chemicals like malic acid and erythritol; this structure can then be dehydrogenated to yield the final phthalate product. researchgate.net Additionally, phthalide (B148349) moieties, which are structurally related to phthalates, serve as valuable building blocks and intermediates in the synthesis of various natural products. rsc.org

The synthesis of phthalocyanines, complex macrocyclic compounds, can also start from phthalonitrile (B49051) or phthalic anhydride derivatives, demonstrating the versatility of these precursors in creating a wide range of functional molecules. nih.gov

Table 1: Synthesis of Dimethyl-5-hydroxyisophthalate Derivatives

Starting MaterialReactantResulting Compound ClassReference
Dimethyl-5-hydroxyisophthalateThiophene-2,5-dicarboxylic acidThiophene (B33073) Diester Derivative researchgate.net
Dimethyl-5-hydroxyisophthalateThiophene-2-carbonyl chlorideThiophene Ester Derivative researchgate.net
Dimethyl-5-hydroxyisophthalateThiophene-2-acetyl chlorideThiophene Ester Derivative researchgate.net

Structure-Modification Relationships within Phthalate and Related Aromatic Scaffolds

The relationship between the chemical structure of phthalates and their biological or chemical activity is a subject of significant investigation. Modifications to both the ester side chains and the aromatic ring substituents have profound effects.

A key factor influencing the activity of phthalate diesters is the nature of their alcohol moiety. nih.gov Studies comparing various phthalates have shown a clear structure-activity relationship based on the length of the carbon side chains. nih.govnih.gov For instance, in the context of certain biological activities, diphthalates with straight side chains containing five to six carbons (C5-C6) are the most potent, while those with four or seven carbons (C4, C7) show moderate activity, and those with shorter (C1-C2) or longer (C8-C13) chains are ineffective. nih.gov Branching of the side chains tends to increase toxicity. nih.gov Diphthalates with 4 to 7 carbon atoms have been identified as competitive inhibitors of the enzyme 3β-hydroxysteroid dehydrogenase 1 (HSD3B1). nih.gov

The substituents on the aromatic ring, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, are also critical. In related aromatic scaffolds like p-hydroxybenzoic acid, the presence and position of hydroxyl groups are major contributors to antioxidant activity. researchgate.net These groups can engage in free radical scavenging. researchgate.net Methoxy groups are considered weaker electron-donating groups compared to hydroxyl groups, and their presence can influence the molecule's reactivity. researchgate.net

Table 2: Structure-Activity Relationship (SAR) of Phthalate Esters on HSD3B1 Inhibition

Phthalate CompoundCarbon Atoms in Ester ChainInhibitory Activity (IC50 for HSD3B1 in μM)Reference
Diheptyl phthalate (DHP)74.87 nih.gov
Dibutyl phthalate (DBP)49.69 nih.gov
Dicyclohexyl phthalate (DCHP)6 (cyclic)31.42 nih.gov
Bis(2-butoxyethyl) phthalate (BBOP)6 (ether linkage)32.41 nih.gov
Dipentyl phthalate (DPP)550.12 nih.gov

Interconversion and Transformations of Phthalate Isomers and Related Compounds

Phthalate isomers can undergo various transformations, both through biological degradation and chemical catalysis. In nature, bacteria have evolved diverse metabolic pathways to degrade these compounds. nih.govnih.gov Aerobic degradation often begins with the action of esterases to form phthalate isomers, which are then converted to dihydroxylated intermediates by specific dioxygenase enzymes. nih.gov These metabolic pathways for different isomers often converge at a common intermediate, such as 3,4-dihydroxybenzoic acid, which is then further metabolized. nih.gov

The enzymes responsible for these transformations are a key area of research. For example, isophthalate (B1238265) dioxygenase (IPDO) is an enzyme that initiates the degradation of isophthalate. nih.govasm.org Through structure-guided engineering, researchers have successfully broadened the substrate specificity of this enzyme. By making specific amino acid substitutions in the active site, such as V178A and F249H, a single engineered enzyme was able to efficiently degrade three different regioisomers: phthalate, isophthalate, and terephthalate. nih.govasm.org

Chemical catalysis provides alternative routes for phthalate transformation. In a process aimed at revalorizing plastic waste, Brønsted-acid zeolites like H-Y and H-Beta have been used to catalyze the hydrolysis of phthalate esters into phthalic acid and the corresponding alcohols. frontiersin.org Following this step, the resulting phthalic acid can be selectively decarboxylated using noble metal catalysts (e.g., Platinum on carbon) to yield simpler, valuable aromatic compounds like benzoic acid or benzene (B151609). frontiersin.org

Table 3: Catalytic Turnover (kcat) of Engineered Isophthalate Dioxygenase (IPDO V178A/F249H Mutant)

Substrate (Phthalate Isomer)Catalytic Turnover (kcat) in s⁻¹Reference
Isophthalate4.8 ± 0.3 nih.govasm.org
Terephthalate4.9 ± 0.2 nih.govasm.org
Phthalate4.0 ± 0.2 nih.govasm.org

Biological Activities and Mechanistic Investigations in Vitro Focus

Exploration of Antibacterial Activities in Related Phthalate (B1215562) Structures

The antibacterial potential of phthalate derivatives has been explored through the synthesis and evaluation of various analogues. Research into compounds sharing the core isophthalate (B1238265) structure, such as hydroxy-isophthalaldehyde acid and its derivatives, has demonstrated notable antimicrobial and antifungal activity. nih.gov Specifically, the synthesis of alkyl esters and ethers of 4-hydroxy-isophthalaldehyde acid has yielded compounds with activity against both Gram-positive and Gram-negative bacteria. nih.gov

Further studies on polyhalo isophthalonitrile derivatives, which also feature the phthalate backbone, have identified compounds with potent antimicrobial effects. nih.gov Certain analogues in this series have shown strong inhibition of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungus Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) for some of these compounds were found to be comparable to established antimicrobial agents like norfloxacin (B1679917) and fluconazole, highlighting the potential of the phthalate scaffold in the development of new antibacterial agents. nih.gov The structure-activity relationship analysis from these studies suggests that the nature and position of substituents on the phthalate ring are critical determinants of antibacterial efficacy.

Investigation of Antioxidant Potential and Related Biochemical Pathways

The antioxidant capacity of phenolic compounds is significantly influenced by the presence and arrangement of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.govnih.gov Studies on various phenolic acids have established that these functional groups can greatly enhance antioxidant activity. nih.gov The methoxy group, in particular, has been shown to substantially improve the free radical scavenging ability of phenolic compounds. nih.gov This is attributed to its electron-donating nature, which can stabilize the phenoxyl radical formed during the antioxidant process. The presence of both a hydroxyl and a methoxy group, as seen in Dimethyl 3-hydroxy-5-methoxyphthalate, is a common motif in compounds with recognized antioxidant properties. researchgate.net

However, it is also important to note that some phthalates and their metabolites have been shown to induce oxidative stress in cellular systems. mdpi.com For instance, certain phthalates can lead to an increase in reactive oxygen species (ROS) and alter the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) in human erythrocytes. mdpi.com This dual role, where the core structure might be associated with oxidative stress while specific functional groups suggest antioxidant potential, underscores the complexity of predicting the biochemical behavior of this compound.

Research into Antitumor Activity in Structurally Related Compounds

The potential for antitumor activity in compounds structurally related to this compound has been investigated, with a focus on chalcones and other phthalate esters. A notable example is 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, which shares a similar substitution pattern of hydroxyl, methoxy, and dimethyl groups on an aromatic ring. nih.govnih.gov This compound has demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including liver cancer (SMMC-7721), and has been shown to induce apoptosis. researchgate.net In vivo studies using a human tumor xenograft model further confirmed its antitumor effects. nih.govnih.gov

The broader class of phthalate esters has also been examined for its impact on cancer cells. Studies on HepG2 human liver cancer cells have explored the cytotoxic effects of phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), both individually and in combination. nih.gov These investigations revealed that phthalate exposure can lead to significant metabolic and transcriptomic alterations in cancer cells. nih.gov Furthermore, some phthalates have been observed to modulate the estrogenic pathways in breast cancer cells, which can influence cell proliferation. mdpi.com For example, certain phthalates can interact with estrogen receptor α (ERα) signaling, promoting the transition of cells from the G1 to the S phase of the cell cycle. mdpi.com

The cytotoxic effects of phthalates are not limited to cancer cells. Studies on brain endothelial cells have shown that exposure to certain phthalates can induce cytotoxicity and impair the integrity of the blood-brain barrier. hanyang.ac.kr While these findings are for related but structurally different molecules, they provide a basis for investigating the potential cytotoxic and antitumor properties of this compound.

Enzymatic Interaction Studies, e.g., Calcineurin Phosphatase Inhibition Pathways

Calcineurin itself is a Ca2+/calmodulin-stimulated protein phosphatase that is a critical target in cellular signaling, particularly in T-cell activation. nih.gov Its activity is modulated by various endogenous proteins and is the target of immunosuppressive drugs. nih.govnih.gov Given the ability of other phthalates to interact with esterases, it is plausible that this compound could interact with other enzymes, although its specific effect on calcineurin phosphatase remains to be investigated.

Molecular Mechanisms of Action (e.g., DNA Gyrase Inhibition for Analogues)

The molecular mechanisms of action for phthalates are diverse and can involve interactions with various cellular targets and pathways. While direct evidence for DNA gyrase inhibition by this compound is lacking, studies on structurally related natural products offer insights into this potential mechanism. For instance, digallic acid and other gallate derivatives have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov These compounds act as ATP competitive inhibitors of the enzyme, and their efficacy is often correlated with the nature of their side chains. nih.gov Given the shared phenolic acid-like features, this provides a hypothetical framework for the antimicrobial potential of certain phthalate derivatives.

More broadly, phthalates have been shown to influence a range of molecular pathways. They can act as endocrine disruptors by interacting with nuclear receptors, which can, in turn, affect gene expression related to steroid hormone biosynthesis and other metabolic processes. mdpi.com Some phthalates have been found to bind to and alter the structure of enzymes like deoxyribonuclease I, thereby inhibiting its activity and potentially impacting processes like the degradation of extracellular DNA. researchgate.net At the cellular level, exposure to certain phthalates can lead to a variety of metabolic disorders and affect pathways such as the TCA cycle, and purine (B94841) and pyrimidine (B1678525) metabolism. nih.gov

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Phthalate (B1215562) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a particular property. aps.org These models are foundational in predictive toxicology and drug discovery, allowing for the screening of chemicals by linking their structural or physicochemical properties to their effects. aps.orgresearchgate.net For phthalate derivatives, QSAR has been instrumental in evaluating their potential as endocrine disruptors and predicting their environmental persistence. mdpi.comresearchgate.net

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's structure. These can range from simple properties like molecular weight to complex quantum chemical parameters. Statistical methods are then employed to build a model that quantitatively links these descriptors to an observed activity.

Table 1: Common Molecular Descriptors in Phthalate QSAR Studies

Descriptor Type Examples Relevance
Constitutional Molecular Weight, Atom Counts Basic molecular properties influencing transport and distribution.
Topological Connectivity Indices Describes the arrangement and branching of atoms.
Physicochemical LogP (Lipophilicity), Molar Refractivity Governs absorption, distribution, metabolism, and excretion (ADME).
Quantum Chemical HOMO/LUMO Energies, Dipole Moment Relates to chemical reactivity, stability, and intermolecular interactions.

| 3D Descriptors | Steric Fields (CoMFA), Hydrophobic Fields | Describes the three-dimensional shape and property distribution of the molecule. |

This table provides an overview of descriptor types commonly used in QSAR modeling for phthalates and their general significance.

QSAR models for phthalates are frequently developed to predict two main areas of concern: biological interactions and environmental fate. mdpi.comresearchgate.net

Biological Interactions: A significant focus of QSAR studies on phthalates has been the prediction of their endocrine-disrupting effects. mdpi.com Many phthalates are known to interact with nuclear receptors, and QSAR models have been built to predict their binding affinity and activation potential. mdpi.com These models often utilize 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA), which considers the steric and electrostatic fields of the molecule. mdpi.com Key findings indicate that the hydrophobic, steric, and electrostatic properties of phthalate esters significantly influence their endocrine-disrupting potential. mdpi.com For Dimethyl 3-hydroxy-5-methoxyphthalate, the presence of polar hydroxyl and methoxy (B1213986) groups would be critical descriptors in such models, likely influencing its electrostatic field and hydrogen bonding capacity.

Environmental Fate: The persistence and degradation of phthalates in the environment are critical for risk assessment. researchgate.net QSAR models have been successfully developed to predict parameters like the rate of hydrolysis, a key degradation pathway. academie-sciences.fr For instance, computational studies using Density Functional Theory (DFT) have been employed to calculate the second-order rate constant for base-catalyzed hydrolysis (k_B) for various phthalate esters. academie-sciences.fr These studies have established relationships between the electronic structure of the phthalate, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions. academie-sciences.fr The electron-donating nature of the hydroxyl and methoxy substituents on the aromatic ring of this compound would be expected to influence its electronic properties and thus its predicted hydrolysis rate.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. beilstein-journals.org This method is crucial for understanding the molecular basis of a chemical's biological activity. For phthalates, docking studies have primarily focused on their interactions with nuclear receptors, which mediate their endocrine-disrupting effects. nih.gov

Prominent protein targets for phthalate docking studies include:

Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPAR-alpha and PPAR-gamma, which are involved in lipid metabolism. Phthalate monoesters have been shown to be activators of these receptors. nih.gov

Estrogen Receptors (ERs): ER-alpha and ER-beta are key targets for xenoestrogens. Phthalates can compete with natural estrogens, potentially modifying the receptor's biological response. bris.ac.uk

Androgen Receptor (AR): Some phthalates and their metabolites exhibit anti-androgenic activity by interacting with the AR's ligand-binding pocket. nih.govresearchgate.net

Steroid-Binding Globulins: Proteins like Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG) are also potential targets, where phthalates can compete with endogenous hormones for binding, thereby disrupting hormonal homeostasis. nih.gov

While no specific docking studies for this compound are available, its potential interactions can be inferred from its structure. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group can act as a hydrogen bond acceptor. These capabilities could allow it to form specific hydrogen bonds with amino acid residues like Tyrosine, Serine, or Histidine within a receptor's binding pocket, potentially leading to different binding affinities and orientations compared to non-hydroxylated phthalates like Dimethyl Phthalate.

Table 2: Potential Ligand-Target Interactions for Phthalate Derivatives

Target Protein Key Interacting Residues (Examples) Type of Interaction Potential Effect of Phthalate Binding
PPAR-gamma Tyrosine (e.g., Y473), Serine, Histidine Hydrogen Bonding, Hydrophobic Interactions Activation, Altered Lipid Metabolism
Androgen Receptor Arginine (e.g., R752), Glutamine, Asparagine Hydrogen Bonding, Pi-Pi Stacking Antagonism, Disruption of Androgen Signaling
Estrogen Receptor Arginine, Glutamate, Histidine Hydrogen Bonding, Hydrophobic Interactions Agonism/Antagonism, Estrogenic Effects

| SHBG | Serine, Aspartic Acid, Threonine | Hydrogen Bonding, Hydrophobic Interactions | Displacement of Endogenous Steroids |

This table summarizes common protein targets for phthalates and the types of interactions observed in molecular docking studies. The specific residues can vary depending on the phthalate and the receptor isoform.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these characteristics for phthalates. bris.ac.ukwikipedia.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.org

The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. aps.org For phthalates, these calculations help predict their susceptibility to degradation reactions and their potential for forming charge-transfer complexes. academie-sciences.fr

For this compound, the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring is expected to increase the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted Dimethyl Phthalate. This would suggest an increased reactivity, particularly towards electrophilic attack on the aromatic ring. Furthermore, Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can visualize the electron density distribution and predict sites for nucleophilic and electrophilic attack. The oxygen atoms of the hydroxyl, methoxy, and ester groups would be identified as regions of negative potential (nucleophilic sites).

Theoretical Studies on Chirality Transfer and Atropisomerism in Related Aromatic Systems

Chirality is a fundamental property of molecules that cannot be superimposed on their mirror image. While this compound is not intrinsically chiral, it can interact with chiral environments, such as protein binding sites, in a stereospecific manner. Chirality transfer is a phenomenon where a chiral entity induces chirality in an achiral one, a concept relevant in supramolecular chemistry and interactions at chiral surfaces. researchgate.netacs.org

Atropisomerism is a specific type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org This is most common in sterically hindered biaryl systems. nih.gov While the simple phthalate core does not exhibit atropisomerism, it is theoretically possible in highly substituted phthalate derivatives where rotation around the bond connecting a bulky substituent to the ring is restricted. academie-sciences.fr For example, theoretical studies on an indole-substituted phthalonitrile (B49051) derivative confirmed its axial chirality and classified it as a class 1 atropisomer based on its calculated rotational barrier. academie-sciences.fr The conditions for atropisomerism in a system like this compound are not met, as rotation around the C-O ester bonds is relatively free. However, understanding these theoretical principles is crucial when designing more complex phthalate-based molecules or interpreting their interactions within the constrained, chiral environment of a biological receptor, where specific, stable conformations (rotamers) might be preferentially selected. nih.gov

Future Research Directions and Potential Applications

Advancements in Sustainable and Green Chemistry Approaches for Phthalate (B1215562) Synthesis

The chemical industry is undergoing a significant transformation, driven by the principles of green chemistry to minimize environmental impact. rsc.orgjddhs.comfq-unam.org The synthesis of phthalates, including Dimethyl 3-hydroxy-5-methoxyphthalate, can be reimagined through these sustainable paradigms. Future research will likely focus on developing eco-friendly synthetic routes that prioritize the use of renewable feedstocks, reduce energy consumption, and minimize waste generation. jddhs.comfq-unam.org

Current industrial methods for producing phthalates often rely on petroleum-based starting materials and can involve harsh reaction conditions. A key area of future research will be the exploration of bio-based alternatives for the synthesis of the phthalic acid backbone. This could involve the use of engineered microorganisms to convert renewable resources like glucose or lignin (B12514952) into precursors for this compound.

Furthermore, the development of novel catalytic systems will be crucial. Research into heterogeneous catalysts, for example, could lead to processes with easier product separation and catalyst recycling, thereby reducing waste. Microwave-assisted synthesis is another promising technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. jddhs.com The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for Phthalates

FeatureConventional SynthesisPotential Green Synthesis
Starting Materials Petroleum-basedBio-based (e.g., from glucose, lignin)
Catalysts Homogeneous acid catalystsHeterogeneous, recyclable catalysts
Solvents Volatile organic compoundsGreen solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions
Energy Input High-temperature conventional heatingMicrowave-assisted heating, lower energy consumption
Waste Generation Significant byproduct formationMinimized waste, atom-economical reactions

Rational Design of Novel Biologically Active Scaffolds Based on the Phthalate Core

The phthalate core is a versatile scaffold that can be functionalized to create a diverse range of molecules with potential biological activity. The specific substitution pattern of this compound, with its hydroxyl and methoxy (B1213986) groups, offers unique opportunities for the rational design of novel therapeutic agents. These functional groups can be modified to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like behavior.

Future research in this area will involve using the this compound structure as a starting point for the synthesis of new compound libraries. By systematically altering the functional groups on the aromatic ring and the ester side chains, chemists can explore the structure-activity relationships (SAR) for various biological targets. For instance, the hydroxyl group could serve as a handle for introducing different substituents to probe interactions with specific receptor binding sites.

The phthalate scaffold has been explored for various therapeutic applications, and by extension, derivatives of this compound could be investigated for a range of biological activities. This could include exploring their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The design of such biologically active scaffolds will be an iterative process, involving chemical synthesis, biological screening, and optimization of lead compounds.

Table 2: Potential Modifications of the this compound Scaffold for Biological Activity

Modification SitePotential ModificationDesired Outcome
Hydroxyl Group Etherification, Esterification, AlkylationModulate solubility, introduce new binding interactions
Methoxy Group Demethylation, Replacement with other alkoxy groupsAlter electronic properties, explore SAR
Ester Groups Variation of alcohol moiety (e.g., longer chains, cyclic alcohols)Tune lipophilicity, impact pharmacokinetic properties
Aromatic Ring Introduction of additional substituents (e.g., halogens, nitro groups)Enhance binding affinity, modify metabolic stability

Integration of Advanced Computational Methods in Rational Design for Specific Biological Targets

The integration of advanced computational methods has become an indispensable tool in modern drug discovery and materials science. jddhs.compatsnap.com For a molecule like this compound, where experimental data may be limited, computational modeling can provide valuable insights and guide future research efforts. Techniques such as molecular modeling, virtual screening, and quantum chemical calculations can be employed to predict the properties and potential biological activities of this compound and its derivatives. patsnap.comopenmedicinalchemistryjournal.com

Molecular docking simulations can be used to predict how this compound might interact with the binding sites of various biological targets, such as enzymes or receptors. patsnap.com This can help in identifying potential therapeutic applications and in prioritizing which derivatives to synthesize and test. Virtual screening of large compound libraries based on the phthalate scaffold can also accelerate the discovery of new lead compounds with desired biological activities. openmedicinalchemistryjournal.com

Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure and reactivity of this compound. researchgate.net These calculations can provide information about the molecule's geometry, vibrational frequencies, and electronic properties, which can be correlated with its chemical behavior and potential for specific applications. The synergy between computational predictions and experimental validation will be key to unlocking the full potential of the this compound scaffold in a rational and efficient manner. jddhs.comnih.gov

Table 3: Application of Computational Methods in the Study of this compound

Computational MethodApplicationPredicted Information
Molecular Docking Predicting binding modes with biological targetsBinding affinity, key interactions, potential therapeutic targets
Virtual Screening Identifying potential bioactive derivativesHit compounds for further experimental testing
Density Functional Theory (DFT) Understanding electronic structure and reactivityOptimized geometry, electronic properties, spectroscopic signatures
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activityPredictive models for designing more potent compounds
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its complexesConformational changes, binding stability, solvent effects

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 3-hydroxy-5-methoxyphthalate?

  • Methodological Answer : Use factorial design (e.g., orthogonal arrays) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables like reaction time (6–12 hrs) and molar ratios (1:1.2–1:2.5) of precursors. This approach minimizes trial-and-error inefficiencies and identifies dominant factors affecting yield .
  • Key Metrics : Yield optimization (HPLC purity ≥95%), reaction efficiency (time vs. conversion rate).

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze chemical shifts for hydroxy (δ 5.2–5.8 ppm) and methoxy (δ 3.8–4.0 ppm) groups.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 240.2) and fragmentation patterns.
  • FT-IR : Validate ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O vibrations (1250–1300 cm⁻¹) .
    • Validation : Cross-reference data with computational simulations (e.g., DFT calculations for IR/NMR predictions) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested for ≥8-hour penetration resistance) and sealed goggles. Avoid latex gloves due to solvent compatibility risks .
  • Ventilation : Maintain fume hood airflow ≥100 ft/min to prevent aerosol formation.
  • Spill Management : Absorb leaks with silica gel or acid-neutralizing binders; avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational tools resolve contradictions between experimental and theoretical data for this compound?

  • Methodological Answer :

  • Reaction Path Analysis : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, discrepancies in activation energy (e.g., experimental ΔG‡ = 28 kcal/mol vs. DFT-predicted 25 kcal/mol) may arise from solvent effects not accounted for in gas-phase simulations.
  • Data Reconciliation : Use Bayesian statistics to weigh experimental uncertainty (e.g., ±2% HPLC error) against computational approximations .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Conduct stress testing at elevated temperatures (40–80°C) and pH extremes (2–12). Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., phthalic acid derivatives).
  • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life (e.g., t₉₀ = 6 months at 25°C) .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for scaling up synthesis?

  • Methodological Answer :

  • Multiphysics Simulations : Model heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies.
  • AI-Driven DOE : Train machine learning algorithms on historical data to predict optimal conditions (e.g., 10% reduced catalyst use with <1% yield loss).
  • Case Study : A 2025 study achieved 98% yield reproducibility by integrating real-time sensor feedback with adaptive AI control .

Q. What experimental frameworks address challenges in isolating this compound from complex mixtures?

  • Methodological Answer :

  • Chromatographic Optimization : Use high-performance countercurrent chromatography (HPCCC) with solvent systems like hexane/ethyl acetate/methanol/water (5:5:5:5 v/v). Adjust phase ratios to achieve partition coefficients (K) >1.5 for target compound isolation.
  • Membrane Separation : Test nanofiltration membranes (MWCO 200–300 Da) to separate low-molecular-weight byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.